PF-05381941

Inflammation Kinase Inhibition TAK1

Choose PF-05381941 for its unique dual TAK1/p38α inhibition (IC50: 156/186 nM), which surpasses single-target agents. Its potent cellular activity (TNF-α release IC50: 8 nM) and DFG-out binding mode enable more robust target validation and pathway interrogation, avoiding experimental variability from inhibitor cocktails.

Molecular Formula C27H26N6O2
Molecular Weight 466.5 g/mol
Cat. No. B8199043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-05381941
Molecular FormulaC27H26N6O2
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)NC2=CC(=NN2C3=CC=CC(=C3)C#N)C(C)(C)C)OC4=CC=NC=C4
InChIInChI=1S/C27H26N6O2/c1-18-14-20(8-9-23(18)35-22-10-12-29-13-11-22)30-26(34)31-25-16-24(27(2,3)4)32-33(25)21-7-5-6-19(15-21)17-28/h5-16H,1-4H3,(H2,30,31,34)
InChIKeyBVCVUQMOUMAXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-05381941 (1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea): Procurement-Ready Kinase Inhibitor for Inflammation & Oncology Research


1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea, commonly designated as PF-05381941, is a synthetic, small-molecule kinase inhibitor characterized as a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK) . It is supplied as a research-use-only compound with reported purity ≥95% and a molecular formula of C27H26N6O2 [1].

Why Generic TAK1 or p38α Inhibitors Cannot Substitute for PF-05381941: A Quantitative Differentiation Case


The inflammatory and oncogenic signaling networks regulated by TAK1 and p38α exhibit significant pathway crosstalk and compensatory activation. Research demonstrates that selective inhibition of a single node within this axis often leads to suboptimal therapeutic efficacy or the development of resistance [1]. Therefore, generic substitution with a single-target inhibitor (e.g., a selective TAK1 or p38α agent) fails to recapitulate the specific dual-inhibition profile of PF-05381941. The quantitative evidence below delineates precisely how PF-05381941's unique combination of potency, target profile, and cellular efficacy differentiates it from the most relevant in-class comparators.

PF-05381941 Quantitative Differentiation: Head-to-Head Kinase Inhibition and Cellular Efficacy Data for Procurement Decisions


TAK1 Inhibition Potency: PF-05381941 vs. PF-04358168

PF-05381941 demonstrates a >10-fold improvement in TAK1 inhibition potency compared to the structurally related comparator PF-04358168. While both compounds exhibit a Type II binding mode, PF-05381941 achieves an IC50 of 156 nM, whereas PF-04358168 has a reported IC50 of 1640 nM in comparable kinase assays [1].

Inflammation Kinase Inhibition TAK1 MAP3K

Dual TAK1/p38α Inhibition Profile: A Unique Feature Not Replicated by Selective Comparators

PF-05381941 is distinguished by its balanced dual inhibition of TAK1 (IC50 = 156 nM) and p38α (IC50 = 186 nM) . This profile stands in contrast to highly selective TAK1 inhibitors like Takinib, which is completely insensitive to p38α [1]. The concurrent inhibition of both kinases within the same signaling cascade is a critical differentiator for studying complex inflammatory and oncogenic pathways where crosstalk is essential.

Inflammation Signaling Pathways p38 MAPK TAK1

Cellular Efficacy: TNF-α Inhibition in Human Peripheral Mononuclear Cells

In a functional cellular assay, PF-05381941 potently inhibits the lipopolysaccharide (LPS)-stimulated release of tumor necrosis factor-alpha (TNF-α) from human peripheral mononuclear (PMN) cells, with an IC50 of 8 nM . While other potent TAK1 inhibitors like NG-25 (TAK1 IC50 = 4 nM) exist, this cellular IC50 value demonstrates the functional translation of PF-05381941's dual kinase inhibition in a therapeutically relevant human primary cell model.

Cytokine Release Inflammation Cell-based Assay TNF-α

Binding Mode: Type II Inhibition Offers a Differentiated Mechanism

PF-05381941 is classified as a Type II kinase inhibitor, which binds to the inactive 'DFG-out' conformation of the kinase [1]. This mechanism is distinct from Type I inhibitors like Takinib and AZ-TAK1, which target the active 'DFG-in' conformation [1]. Type II inhibitors often exhibit slower off-rates and distinct selectivity profiles, which can be advantageous for achieving prolonged target engagement and overcoming certain resistance mutations.

Structural Biology Kinase Inhibition Type II Inhibitor DFG-out

High-Value Application Scenarios for PF-05381941 Based on its Quantitative Differentiation Profile


Elucidating TAK1/p38α Pathway Crosstalk in Inflammatory Signaling

Researchers investigating the complex interplay between the TAK1 and p38α MAPK pathways can use PF-05381941 as a single tool compound. Its dual inhibition profile (TAK1 IC50 = 156 nM; p38α IC50 = 186 nM) allows for simultaneous blockade of both nodes , eliminating the confounding variable of using a cocktail of selective inhibitors and enabling a cleaner interrogation of their combined role in processes like TNF-α-mediated NF-κB activation.

Comparative Studies of Type I vs. Type II Kinase Inhibition Mechanisms

As a validated Type II (DFG-out) inhibitor of TAK1 , PF-05381941 serves as a critical tool for comparing the biochemical and cellular consequences of targeting the inactive kinase conformation versus the active conformation targeted by Type I inhibitors like Takinib or AZ-TAK1. This application is essential for studies of inhibitor residence time, selectivity, and the development of resistance mutations in chronic inflammatory or oncogenic models.

Validating TAK1 as a Therapeutic Target in Primary Human Cell Models of Inflammation

PF-05381941 demonstrates potent functional efficacy in a human primary cell assay, inhibiting LPS-stimulated TNF-α release from peripheral mononuclear cells with an IC50 of 8 nM [1]. This validated activity in a physiologically relevant human model makes it a superior choice over compounds that only possess high potency in isolated kinase assays, supporting target validation studies in more complex ex vivo or in vitro models of inflammatory disease.

Investigating TAK1 Dependency in Rheumatoid Arthritis and Oncology Models

Given its potent inhibition of TAK1 (IC50 = 156 nM), PF-05381941 is suitable for preclinical research exploring the role of TAK1 in diseases where TNF-α signaling is a key driver. This includes models of rheumatoid arthritis and certain cancers . Its >10-fold potency advantage over the structurally related TAK1 inhibitor PF-04358168 (IC50 = 1640 nM) makes it the preferred choice for studies requiring robust and reliable target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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